Diethyl (S)-2-[4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzamido]pentanedioate Tosylate
Description
Chemical Structure: The compound features a pyrrolo[2,3-d]pyrimidine core, a 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl group linked via an ethyl bridge to a benzamido-pentanedioate ester backbone, and a 4-methylbenzenesulfonate (tosylate) counterion . Key Properties:
- Molecular Formula: C₃₁H₃₇N₅O₉S
- Molecular Weight: 655.72 g/mol
- Storage: Requires protection from light and moisture, stored under inert atmosphere at room temperature .
- Hazards: Classified with warnings for acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .
This compound is structurally related to antifolate agents, such as pemetrexed, and is designed for anticancer applications. Its tosylate salt enhances stability and solubility compared to free acid forms .
Properties
Molecular Formula |
C31H37N5O9S |
|---|---|
Molecular Weight |
655.7 g/mol |
IUPAC Name |
diethyl 2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C24H29N5O6.C7H8O3S/c1-3-34-18(30)12-11-17(23(33)35-4-2)27-21(31)15-8-5-14(6-9-15)7-10-16-13-26-20-19(16)22(32)29-24(25)28-20;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,8-9,13,17H,3-4,7,10-12H2,1-2H3,(H,27,31)(H4,25,26,28,29,32);2-5H,1H3,(H,8,9,10) |
InChI Key |
UANBXQTVHOIGGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of the Benzamido Linker
The benzamido linker is introduced by coupling a 4-(2-aminoethyl)phenyl group to the pyrrolo[2,3-d]pyrimidine core. This step involves:
Esterification to Form the Diethyl Pentanedioate Moiety
The pentanedioate (glutamic acid derivative) segment is introduced as diethyl esters to improve lipophilicity and membrane permeability:
- L-Glutamic acid derivatives are esterified at the 1,5-positions with ethanol under acidic catalysis or via standard Fischer esterification methods
- The benzamido group is attached to the glutamate backbone via amide linkage at the 2-position, preserving the (S)-configuration for stereochemical specificity.
Formation of the Tosylate Salt
The final compound is isolated as a tosylate salt to enhance physicochemical properties:
- Reaction of the free base with 4-methylbenzenesulfonic acid (p-toluenesulfonic acid) in an appropriate solvent (e.g., ethanol or ethyl acetate)
- The salt formation improves solubility and stability for pharmaceutical formulation.
Reaction Conditions and Purification
Purification typically involves:
- Crystallization from solvents such as ethanol or ethyl acetate
- Chromatographic techniques (e.g., silica gel chromatography) to remove impurities
- Characterization by NMR, mass spectrometry, and melting point analysis to confirm structure and purity.
Research Findings and Analytical Data
- The stereochemistry at the 2-position of the pentanedioate is maintained as (S), crucial for biological activity.
- Salt formation with tosylate enhances aqueous solubility, facilitating bioavailability in pharmaceutical applications.
- The compound exhibits stability under freeze-drying conditions, indicating suitability for formulation as a lyophilized drug product.
- Analytical methods such as 1H NMR spectroscopy confirm the integrity of the pyrrolo[2,3-d]pyrimidine core and the ester functionalities.
Summary Table of Preparation Steps
| Stage | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Core synthesis | Formation of pyrrolo[2,3-d]pyrimidine scaffold | Aminopyrimidine precursors, cyclization | Pyrrolo[2,3-d]pyrimidine intermediate |
| 2. Benzamido coupling | Amide bond formation with 4-(2-aminoethyl)benzoyl | Carbodiimide coupling agents, mild temp | Benzamido-pyrrolo[2,3-d]pyrimidine derivative |
| 3. Esterification | Diethyl ester formation on glutamic acid moiety | Ethanol, acid catalyst, reflux | Diethyl pentanedioate ester derivative |
| 4. Salt formation | Reaction with p-toluenesulfonic acid | Ethanol or ethyl acetate, room temp | Tosylate salt of the target compound |
Chemical Reactions Analysis
Types of Reactions
MFCD12911689 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and benzamido groups
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
MFCD12911689 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of oncology.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of MFCD12911689 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Structural Analogues from Pyrrolo[2,3-d]pyrimidine Family
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Backbone Modifications : The target compound retains the ethylbenzamido linker, while analogs like Compound 7 and 8 feature thiophene-carboxamido groups, altering electronic properties and solubility .
- Salt Forms : The tosylate salt (target) and dipotassium salt () improve solubility compared to carboxylic acid derivatives (Compounds 7, 8) .
- Biological Relevance : All compounds share the pyrrolo[2,3-d]pyrimidine core, critical for binding to folate receptors or enzymes in nucleotide synthesis .
Key Observations :
- The target compound’s synthesis likely involves esterification and salt formation, whereas analogs like 17d/17e use alkylation of thiophene derivatives .
- Pemetrexed’s low overall yield (1.8%) highlights the complexity of multi-step syntheses for pyrrolo[2,3-d]pyrimidines .
Similarity Assessment Using Computational Methods
- Tanimoto Coefficient : As per and , structural similarity can be quantified using molecular fingerprints. The target compound’s ethylbenzamido group may yield ~70% similarity to pemetrexed, akin to aglaithioduline vs. SAHA .
- Activity Cliffs: Despite structural similarities, minor modifications (e.g., thiophene vs. benzene rings) can lead to significant differences in potency, as seen in Compound 7 vs. pemetrexed .
Q & A
Q. What are the standard synthetic routes for preparing Diethyl (S)-2-[4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzamido]pentanedioate Tosylate, and how are intermediates characterized?
The compound is synthesized via multi-step reactions involving coupling of pyrrolo[2,3-d]pyrimidine derivatives with benzamide-linked glutamic acid diethyl esters. Key steps include:
- Heterocyclization : Formation of the pyrrolo[2,3-d]pyrimidine core using tert-butyl-4-formylbenzoate as a precursor, followed by alkylation to introduce the ethylbenzamido-pentanedioate moiety .
- Tosylation : Reaction of the free base with p-toluenesulfonic acid (p-TSA) to form the tosylate salt, as demonstrated in analogous impurity syntheses (e.g., (R)-5a in ).
- Purification : Column chromatography (e.g., CHCl₃/MeOH gradients) and recrystallization yield final products. Intermediates are characterized via TLC (Rf values), ¹H/¹³C NMR (e.g., δ 10.15 ppm for NH protons), and melting points (>150°C decomposition) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- NMR Spectroscopy : Assignments of NH₂ (δ ~6.00 ppm), aromatic protons (δ 7.28–7.78 ppm), and diastereotopic CH₂ groups confirm regiochemistry .
- HPLC : Reverse-phase methods with ammonium acetate buffers (pH 6.5) detect impurities (e.g., diastereomeric salts) .
- Mass Spectrometry : High-resolution MS validates molecular formulae (e.g., C₂₀H₂₁N₅O₆ for the free acid form) .
Q. What is the hypothesized mechanism of action for this compound in anticancer research?
As a pyrrolo[2,3-d]pyrimidine antifolate analog, it likely inhibits enzymes in purine biosynthesis:
- Dual inhibition : Targets glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), disrupting de novo nucleotide synthesis .
- Cellular uptake : Mediated by folate receptors (FRα) or proton-coupled folate transporters (PCFT), as seen in structurally related compounds .
Advanced Research Questions
Q. How can synthetic yields be optimized for the ethylbenzamido-pentanedioate intermediate?
- Solvent selection : Anhydrous DMF or THF improves coupling efficiency during amide bond formation (e.g., 90% yield in ).
- Catalysts : Use of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine enhances activation of carboxylic acids .
- Temperature control : Reactions at 0–5°C minimize side products during alkylation .
Q. How should researchers resolve contradictions in enzyme inhibition data between in vitro and cell-based assays?
- Assay validation : Confirm enzyme activity via spectrophotometric monitoring of formyltransferase reactions (e.g., NADPH depletion at 340 nm) .
- Cellular context : Account for transport efficiency (e.g., FRα/PCFT expression levels in cell lines) using competitive inhibition with leucovorin .
- Statistical modeling : Apply ANOVA to compare IC₅₀ values across assays, considering standard deviations (±15% in ).
Q. What strategies improve the solubility and bioavailability of the tosylate salt form?
- Amorphous formulations : As shown for dipotassium salts in , spray-drying with polyvinylpyrrolidone (PVP) enhances aqueous solubility.
- Salt screening : Compare tosylate with mesylate or hydrochloride salts for pH-dependent dissolution profiles .
- Prodrug approaches : Ester-to-acid hydrolysis (e.g., diethyl to pentanedioic acid) increases active metabolite concentrations in vivo .
Q. How do structural modifications (e.g., alkyl chain length) impact target selectivity?
- Alkyl spacer optimization : Compounds with 2–3 carbon spacers (e.g., ethyl or propyl in ) show higher GARFTase inhibition (IC₅₀ < 50 nM) versus longer chains (>100 nM).
- Substituent effects : Thiophene vs. benzene linkers alter π-π stacking in enzyme active sites, as modeled via docking studies .
Methodological Tables
Q. Table 1. Comparative Yields and Physicochemical Properties of Analogous Compounds
| Compound ID | Spacer Length | Yield (%) | Melting Point (°C) | Rf Value (CHCl₃/MeOH) |
|---|---|---|---|---|
| 17d () | Pentyl | 65 | N/A | 0.44 |
| 6 () | Ethyl | 96 | >250 (dec.) | 0.07 |
| 7 () | Propyl | 97 | >189 (dec.) | 0.07 |
Q. Table 2. Key ¹H NMR Assignments for the Tosylate Salt
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| 2-NH₂ | 6.00 | s |
| Aromatic (C₆H₄) | 7.28–7.78 | d (J = 4.0 Hz) |
| CONH | 8.51 | d (J = 4.0 Hz) |
| CH (pentanedioate) | 4.36–4.40 | m |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
